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Chemical reference sources:
Potential research areas:The absence of specific research applications doesn't negate its potential usefulness. Given the presence of a sulfonamide group, a common functional group in many medications, it's possible 5-Bromo-2-methylthiophene-3-sulfonamide could be explored in drug discovery efforts. However, without further investigation, it's difficult to confirm this.
Further Research:
5-Bromo-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. It features a bromine atom and a sulfonamide functional group, contributing to its unique properties. The molecular formula for this compound is , with a molecular weight of approximately 227.18 g/mol. It appears as a yellow to brown solid and is known for its potential applications in medicinal chemistry and material science due to its biological activity and reactivity in various
The chemical reactivity of 5-Bromo-2-methylthiophene-3-sulfonamide is influenced by the presence of the bromine atom and the sulfonamide group. It can undergo several types of reactions, including:
5-Bromo-2-methylthiophene-3-sulfonamide has demonstrated significant biological activity, particularly against resistant bacterial strains. Studies have shown that it exhibits antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with minimal inhibitory concentrations (MIC) as low as 0.39 μg/mL. This indicates its potential as a lead compound in the development of new antibacterial agents .
The synthesis of 5-Bromo-2-methylthiophene-3-sulfonamide can be achieved through several methods:
The applications of 5-Bromo-2-methylthiophene-3-sulfonamide are diverse:
Interaction studies involving 5-Bromo-2-methylthiophene-3-sulfonamide have highlighted its potential interactions with specific proteins associated with bacterial resistance mechanisms. In silico studies have demonstrated favorable binding interactions with target proteins, indicating that structural modifications could enhance its biological activity against resistant strains .
Several compounds share structural similarities with 5-Bromo-2-methylthiophene-3-sulfonamide, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-N-methylthiophene-2-sulfonamide | Methyl group instead of ethyl | Antibacterial activity |
| 5-Chloro-2-methylthiophene-3-sulfonamide | Chlorine substituent | Moderate antibacterial properties |
| 5-Iodo-2-methylthiophene-3-sulfonamide | Iodine substituent | Enhanced reactivity but lower stability |
| 5-Methylthiophene-3-sulfonamide | No halogen substitution | Lower antibacterial efficacy |
The uniqueness of 5-Bromo-2-methylthiophene-3-sulfonamide lies in its specific halogen substitution and sulfonamide functionality, which contribute to its enhanced biological activity compared to other similar compounds. Its ability to form stable interactions with bacterial proteins sets it apart as a promising candidate for further research in drug development .